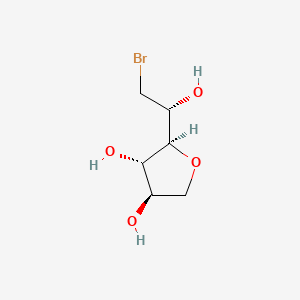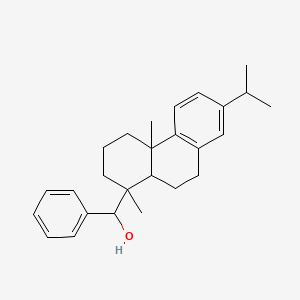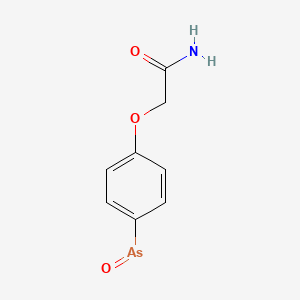
2-(p-Arsenosophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Arsenosophenoxy)acetamide is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a phenoxy group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Arsenosophenoxy)acetamide typically involves the reaction of p-arsenosophenol with chloroacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(p-Arsenosophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Arsenite derivatives.
Substitution: Various substituted phenoxyacetamides.
Applications De Recherche Scientifique
2-(p-Arsenosophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the toxic nature of arsenic.
Medicine: Explored for its potential use in chemotherapy for certain types of cancer.
Industry: Utilized in the production of specialized materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(p-Arsenosophenoxy)acetamide involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cell death, making it a potential candidate for antimicrobial and anticancer applications.
Comparaison Avec Des Composés Similaires
Phenoxyacetamide: Lacks the arsenic atom, making it less toxic but also less effective in certain applications.
Arsenosophenol: Contains the arsenic atom but lacks the acetamide moiety, resulting in different chemical properties.
Uniqueness: 2-(p-Arsenosophenoxy)acetamide is unique due to the combination of the phenoxy group, arsenic atom, and acetamide moiety. This combination imparts specific chemical reactivity and biological activity that is not observed in similar compounds.
Propriétés
Numéro CAS |
5425-08-1 |
|---|---|
Formule moléculaire |
C8H8AsNO3 |
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
2-(4-arsorosophenoxy)acetamide |
InChI |
InChI=1S/C8H8AsNO3/c10-8(11)5-13-7-3-1-6(9-12)2-4-7/h1-4H,5H2,(H2,10,11) |
Clé InChI |
PCGBYXMWIFYHLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)N)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


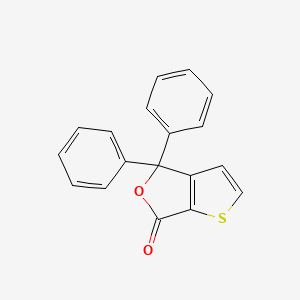
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
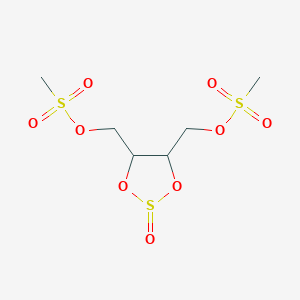
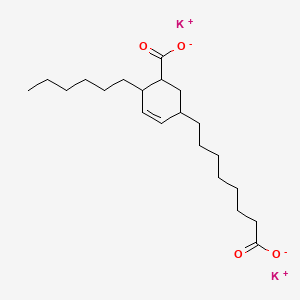
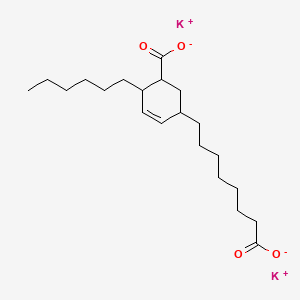
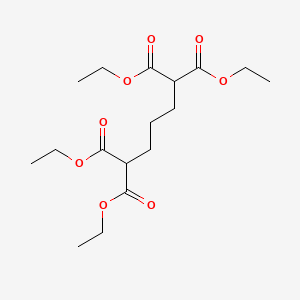
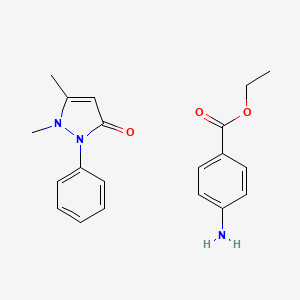
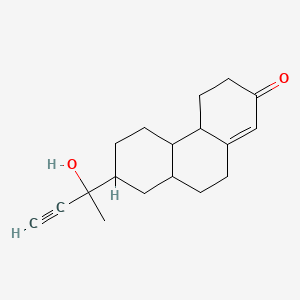
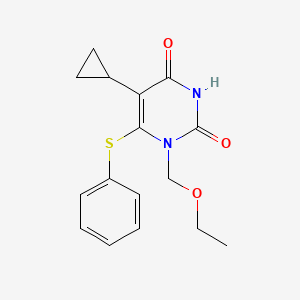
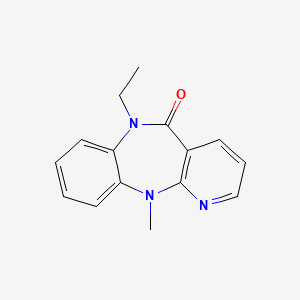
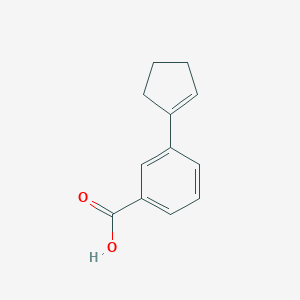
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
